2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
説明
2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a triazolo-pyridazine moiety, which is known for its biological activity, particularly in the field of oncology.
特性
IUPAC Name |
2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c26-18-10-14-2-1-3-15(14)21-24(18)11-13-6-8-23(9-7-13)17-5-4-16-20-19-12-25(16)22-17/h4-5,10,12-13H,1-3,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKUWFGTNBHNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly as a dual inhibitor of c-Met and Pim-1 kinases.
作用機序
The mechanism of action of 2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and Pim-1 kinases, which are involved in cell proliferation and survival pathways. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
- [1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid
- [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid
- 6-Chloro[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
What sets 2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one apart from similar compounds is its dual inhibitory action on c-Met and Pim-1 kinases, which enhances its anticancer efficacy. Additionally, its unique structural features contribute to its specific binding affinity and selectivity towards these targets.
生物活性
The compound 2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature and research findings.
Chemical Structure
The structure of the compound can be broken down into distinct functional groups:
- Triazolo-pyridazine moiety : Known for its pharmacological properties.
- Piperidine ring : Often associated with neuroactive compounds.
- Cyclopentapyridazine core : Contributes to the overall stability and reactivity of the molecule.
Anticancer Activity
Recent studies have indicated that compounds containing the triazolo-pyridazine scaffold exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives with similar structures showed potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For example, a related compound exhibited IC50 values of 0.98 µM against A549 cells and 1.05 µM against MCF-7 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 17l | A549 | 0.98 ± 0.08 |
| Compound 17l | MCF-7 | 1.05 ± 0.17 |
| Compound 17l | HeLa | 1.28 ± 0.25 |
Enzyme Inhibition
The compound has shown promise in inhibiting key enzymes involved in cancer progression:
- c-Met and VEGFR-2 Kinases : The related triazolo-pyridazine derivatives have demonstrated inhibitory activities with IC50 values as low as 26 nM for c-Met and 2.6 µM for VEGFR-2 . This suggests potential applications in targeted cancer therapies.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Binding : The triazolo-pyridazine structure may facilitate binding to specific kinases.
- Cell Cycle Modulation : Observations indicate that these compounds can induce cell cycle arrest in the G0/G1 phase and promote apoptosis in cancer cells .
- Gene Expression Alteration : The compound's interaction with intracellular signaling pathways may lead to changes in gene expression profiles associated with cell proliferation and survival.
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazolo-pyridazine derivatives:
- Researchers synthesized several derivatives and evaluated their anticancer properties across multiple cell lines.
- The most promising derivative not only inhibited cell growth but also induced apoptosis through activation of caspase pathways .
Comparative Analysis
Comparative studies with other known triazole derivatives reveal that while many exhibit biological activity, the unique combination of the cyclopentapyridazine core with the piperidine and triazole groups provides enhanced potency and selectivity against certain cancer types.
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Triazole Derivatives | Antimicrobial, Anticancer | Commonly used in pharmaceuticals |
| Triazolo-Pyridazines | Strong anticancer activity | Enhanced binding affinity to kinases |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
